molecular formula C16H12Cl2N2O3S B2965289 N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 912762-01-7

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No. B2965289
CAS RN: 912762-01-7
M. Wt: 383.24
InChI Key: AZNLPCINBCQDAZ-UHFFFAOYSA-N
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Description

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide, also known as DBM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DBM is a benzothiazole derivative that has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.

Scientific Research Applications

Pharmacological Applications

A novel series of compounds, including 4-thiazolidinone derivatives, have been designed and evaluated for their anticonvulsant activities. These compounds, characterized by essential functional groups for binding to benzodiazepine receptors, have shown significant anticonvulsant and sedative-hypnotic activities without impairing learning and memory, indicating the potential for benzodiazepine receptor modulation (Faizi et al., 2017).

Material Science and Chemistry

The study of molecular structures and intermolecular interactions is fundamental for understanding material properties. For example, the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined, highlighting the influence of intermolecular interactions on molecular geometry, a critical aspect for designing materials with specific properties (Karabulut et al., 2014).

In the realm of organic synthesis, the 3,4-dimethoxybenzyl moiety has been explored as a novel N-protecting group for 1,2-thiazetidine 1,1-dioxides, demonstrating its utility in synthetic chemistry for protecting sensitive functional groups (Grunder-Klotz & Ehrhardt, 1991).

Environmental Science

Research on photocatalytic degradation of organic pollutants has benefited from studies on compounds like 3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide, underscoring the role of adsorbent supports in enhancing the rate of mineralization and reducing toxic intermediates in solutions (Torimoto et al., 1996).

Antimicrobial and Antitumor Studies

The search for new antimicrobial and antitumor agents has led to the synthesis of benzothiazole derivatives, demonstrating significant activities against various bacterial and fungal strains, as well as against cancer cell lines. This research avenue offers promising leads for the development of novel therapeutic agents (Osmaniye et al., 2018).

properties

IUPAC Name

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3S/c1-22-9-5-8(6-10(7-9)23-2)15(21)20-16-19-13-11(17)3-4-12(18)14(13)24-16/h3-7H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNLPCINBCQDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

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